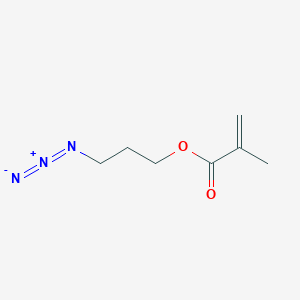









|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].N1C=CC=CC=1.[N:13]([CH2:16][CH2:17][CH2:18][OH:19])=[N+:14]=[N-:15]>C(Cl)Cl>[C:1]([O:19][CH2:18][CH2:17][CH2:16][N:13]=[N+:14]=[N-:15])(=[O:5])[C:2]([CH3:4])=[CH2:3]
|


|
Name
|
|
|
Quantity
|
29 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
18.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])CCCO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
had been dried over sodium sulfate overnight)
|
|
Duration
|
8 (± 8) h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was cooled in an ice-water bath
|
|
Type
|
CUSTOM
|
|
Details
|
A clear solution was formed
|
|
Type
|
WAIT
|
|
Details
|
at room temperature for 24 h
|
|
Duration
|
24 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with a solution of 50 mL HCl in 300 mL water
|
|
Type
|
ADDITION
|
|
Details
|
to be added
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride layer was dried over sodium sulfate (5 grams of sodium carbonate
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
CUSTOM
|
|
Details
|
to react with the excess of methacrylic acid potentially present), and the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was removed under vacuum
|
|
Type
|
DISTILLATION
|
|
Details
|
The obtained liquid was distilled under reduced pressure (0.1 g of hydroquinone was added to prevent polymerization)
|
|
Type
|
CUSTOM
|
|
Details
|
the monomer obtained by this procedure
|
|
Type
|
CUSTOM
|
|
Details
|
polymerization reactions
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |